

Core Trial Design and Participant Demographics

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Conteltinib

CAS No.: 1384860-29-0

Cat. No.: S524211

Get Quote

The following table outlines the fundamental design of the phase 1 clinical trial for **Conteltinib** (CT-707) and the baseline characteristics of the enrolled patients [1] [2].

Trial Aspect	Description
ClinicalTrials.gov ID	NCT02695550
Phase	Phase 1
Study Design	Multicenter, open-label, single-arm
Primary Endpoints	Maximum Tolerated Dose (MTD), Dose-Limiting Toxicity (DLT), Adverse Events (AEs)
Key Secondary Endpoints	Pharmacokinetics (PK), Anti-tumor efficacy (ORR, PFS, DoR)
Patient Population	64 patients with advanced ALK-positive NSCLC

| Cohorts | • ALK TKI-naïve: 41 patients (64.1%) • Previous Crizotinib: 23 patients (35.9%) |

Dosing, Safety, and Efficacy Profile

This section details the dosing regimens, safety outcomes, and efficacy results from the trial.

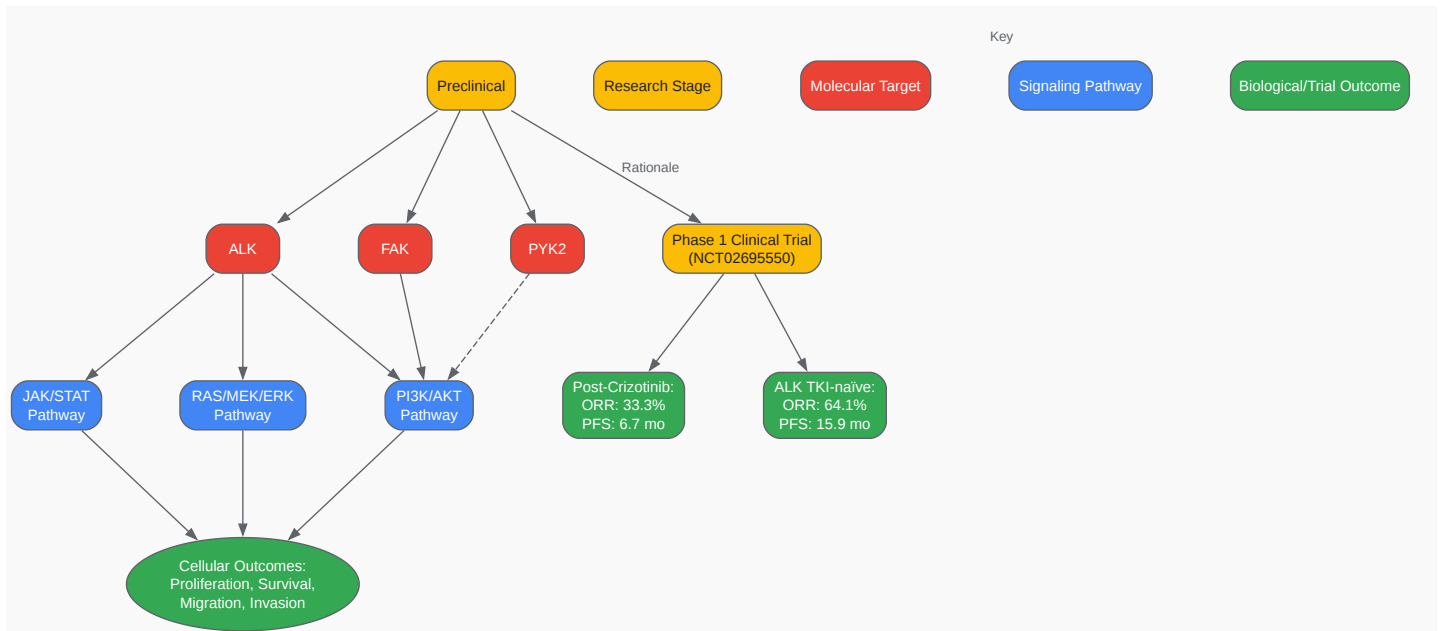
| **Dosing & Safety** | **Efficacy (by Patient Cohort)** | | :--- | :--- | | **Dose Escalation** | 50, 100, 200, 300, 450, 600, 800 mg QD [1] | **ALK TKI-naïve Patients (n=39)** | | **Recommended Phase 2 Dose** | • **TKI-naïve:** 600 mg QD • **Post-crizotinib:** 300 mg BID [1] [2] | **Previous Crizotinib Patients (n=21)** | | **Treatment-Related AEs (TRAEs)** | 58 patients (90.6%) [1] | | | **Most Common TRAEs** | • Diarrhea (71.9%) • Elevated serum creatinine (45.3%) • Elevated AST (39.1%) • Nausea (37.5%) [1] | | | **Grade ≥3 TRAEs** | 9 patients (14.1%) [1] | |

Preclinical Rationale and Molecular Mechanism

Conteltinib (CT-707) is an oral, potent, and ATP-competitive second-generation ALK tyrosine kinase inhibitor (TKI). Its development was based on the following preclinical data [2]:

- **Potency:** In enzymatic assays, **Conteltinib** is approximately **10-fold more potent** than crizotinib in inhibiting ALK.
- **Resistance Overcoming:** It effectively inhibits various crizotinib-resistant ALK mutations, including **L1196M, G1202R, F1174L, G1269S, and R1275Q**.
- **Multi-Kinase Activity:** Beyond ALK, **Conteltinib** is also a multi-kinase inhibitor, targeting **Focal Adhesion Kinase (FAK)** and **Pyk2** with high potency (IC50 of 1.6 nM for FAK) [3] [4]. This multi-target action may contribute to its anti-tumor effect and potential to overcome resistance.

The diagram below illustrates the primary signaling pathways targeted by **Conteltinib** and its overall progression from preclinical research to clinical trial findings.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action and Clinical Translation of **Conteltinib**. The diagram outlines the key molecular targets of **Conteltinib** (ALK, FAK, PYK2), the downstream signaling pathways it disrupts, and the resulting anti-tumor effects validated in the phase 1 clinical trial.

Detailed Experimental Protocols

For researchers wishing to understand or replicate the study's methodology, here is a detailed breakdown of the key experimental protocols from the trial [2].

Protocol Area	Detailed Methodology
Study Design Dose Escalation:	Used a modified Fibonacci 3 + 3 design . The starting dose was 50 mg QD, with seven escalation cohorts up to 800 mg QD. PK Lead-in: A single dose was administered 7 days before Cycle 1, Day 1 for pharmacokinetic analysis. Dose Expansion: Initiated for dose cohorts where a response was observed during escalation. Treatment Cycles: Continuous oral dosing in 28-day cycles until disease progression, unacceptable toxicity, or consent withdrawal. Patient Selection Inclusion Criteria:
	• Age 18-75; ECOG PS ≤2; life expectancy ≥12 weeks. • Advanced ALK-positive NSCLC confirmed by FISH, IHC, PCR, or NGS. • At least one measurable lesion (RECIST v1.1). • Asymptomatic brain metastases or stable symptomatic brain metastases after treatment (>4 weeks). • Adequate organ function. Efficacy Assessment Tumor assessments were performed based on RECIST 1.1 . Key metrics included Objective Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DoR). Safety Assessment • Monitored throughout the study and during a 30-day follow-up after the last dose. • Adverse events (AEs) were graded according to NCI CTCAE v4.0 . • Dose-Limiting Toxicities (DLTs) were specifically evaluated during the first 28-day cycle.

Interpretation of Key Findings for Professionals

The data from this first-in-human study supports **Conteltinib** as a promising therapeutic agent with a **manageable safety profile** and **clinically meaningful efficacy** [1] [2].

- **Dosing Strategy:** The establishment of two different recommended Phase 2 doses (600 mg QD for TKI-naïve and 300 mg BID for post-crizotinib patients) is a critical finding. This suggests that pre-treated patients may benefit from a more frequent dosing schedule to maintain effective drug exposure, potentially due to altered pharmacokinetics or more resistant disease.
- **Mechanism Insight:** The multi-kinase activity of **Conteltinib**, inhibiting both ALK and FAK/PYK2, is noteworthy. Since FAK signaling is implicated in tumor cell survival, proliferation, and resistance to therapy, its dual inhibition could provide a broader anti-tumor effect and help overcome resistance mechanisms that emerge from the tumor microenvironment [3] [4].
- **Position in Treatment Landscape:** The efficacy data, particularly the **15.9-month median PFS in ALK TKI-naïve patients**, positions **Conteltinib** competitively among other second-generation ALK

inhibitors. The observed activity in crizotinib-pre-treated patients confirms its value in overcoming resistance.

Current Status and Further Research

As of the latest data, **Conteltinib** remains an **investigational drug** and has not yet received full market approval in any region [5] [6].

- **Latest Status:** According to the database on PatSnap's Synapse, a New Drug Application (NDA/BLA) for ALK-positive NSCLC in China was accepted for review with a target date in October 2024 [6]. Please verify this with the latest regulatory sources.
- **Ongoing Research:** Development continues, including a clinical trial investigating **Conteltinib** in combination with SY-5933 for advanced solid tumors with KRAS G12C mutation (NCT06970132) [5].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Conteltinib (CT-707) in patients with advanced ALK- ... [pubmed.ncbi.nlm.nih.gov]
2. Conteltinib (CT-707) in patients with advanced ALK-positive ... [pmc.ncbi.nlm.nih.gov]
3. Conteltinib (CT-707) | FAK Inhibitor [medchemexpress.com]
4. Roles and inhibitors of FAK in cancer: current advances ... [frontiersin.org]
5. Conteltinib: Uses, Interactions, Mechanism of Action [go.drugbank.com]
6. Conteltinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

To cite this document: Smolecule. [Core Trial Design and Participant Demographics]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b524211#conteltinib-clinical-trial-nct02695550>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com